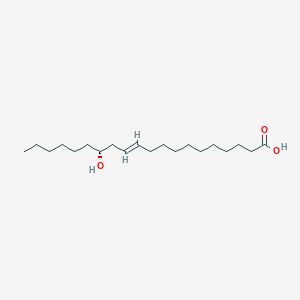
14R-hydroxy-11E-eicosenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14R-hydroxy-11E-eicosenoic acid is a long-chain fatty acid.
Aplicaciones Científicas De Investigación
Immune System Modulation
Research indicates that eicosenoic acids, including 14R-hydroxy-11E-eicosenoic acid, may play a role in modulating the immune response. A study highlighted the immune stimulatory effects of eicosenoid compounds, suggesting that they can enhance cytokine production and influence immune cell viability when used at specific concentrations. For instance, treatments with eicosenoids resulted in significant changes in the levels of reactive oxygen species and other metabolites associated with oxidative stress responses .
| Compound | Concentration (µg/mL) | Effect on Cytokine Production |
|---|---|---|
| This compound | 40 | Increased IL-6 production |
| Eicosenoic acid | 150 | Enhanced TNF-alpha levels |
| Control | - | Baseline cytokine levels |
Antioxidant Properties
This compound has been studied for its antioxidant capabilities. The compound's structure suggests it may help mitigate oxidative stress, which is implicated in various diseases. In vitro studies have shown that eicosenoids can reduce the levels of harmful reactive species, thereby protecting cells from oxidative damage .
Plant Stress Resistance
The incorporation of eicosapolyenoic acids like this compound into plant systems has been linked to enhanced resistance against biotic stressors. Genetically engineered plants expressing low levels of these fatty acids exhibited altered phenotypes that improved their resilience to pathogens . This suggests potential applications in developing crops with better stress tolerance.
| Plant Trait | Effect of Eicosapolyenoic Acids |
|---|---|
| Disease Resistance | Enhanced |
| Growth Rate | Improved under stress conditions |
| Yield | Stable under adverse conditions |
Biodegradable Plastics
The fatty acid profile of this compound positions it as a candidate for the development of biodegradable polymers. Research into hydroxy fatty acids indicates their utility in creating environmentally friendly materials that can replace traditional plastics . This application is particularly relevant given the increasing demand for sustainable materials.
Case Study 1: Immune Response Enhancement
A study conducted on immune cells treated with various concentrations of eicosenoid compounds demonstrated that this compound significantly increased cytokine production compared to controls. The results indicated a dose-dependent relationship where higher concentrations led to greater immune activation .
Case Study 2: Agricultural Resilience
In a controlled experiment, genetically modified plants expressing eicosapolyenoic acids were subjected to pathogen attacks. The results showed a marked increase in survival rates and growth metrics compared to non-modified controls, highlighting the potential for using such compounds in agricultural biotechnology .
Propiedades
Fórmula molecular |
C20H38O3 |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
(E,14R)-14-hydroxyicos-11-enoic acid |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-13-16-19(21)17-14-11-9-7-5-6-8-10-12-15-18-20(22)23/h11,14,19,21H,2-10,12-13,15-18H2,1H3,(H,22,23)/b14-11+/t19-/m1/s1 |
Clave InChI |
OONXYOAWMIVMCI-FIIODCPWSA-N |
SMILES |
CCCCCCC(CC=CCCCCCCCCCC(=O)O)O |
SMILES isomérico |
CCCCCC[C@H](C/C=C/CCCCCCCCCC(=O)O)O |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCCCC(=O)O)O |
Sinónimos |
lesquerolic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















